molecular formula C16H15NOS2 B14017791 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole

2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole

Cat. No.: B14017791
M. Wt: 301.4 g/mol
InChI Key: AUNBRXDIQGHSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole is a heterocyclic compound that contains both benzothiazole and benzyloxyethyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyloxyethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free reactions are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, which is a communication mechanism that regulates gene expression and virulence factors. The compound binds to the active site of quorum sensing receptors, thereby preventing the binding of natural signal molecules and disrupting bacterial communication .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(Benzyloxy)ethyl)thio)benzo[D]oxazole
  • 2-((4-Methylbenzyl)thio)benzo[D]thiazole
  • 2-((4-Iodobenzyl)thio)benzo[D]thiazole

Uniqueness

2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole is unique due to its specific combination of benzothiazole and benzyloxyethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15NOS2

Molecular Weight

301.4 g/mol

IUPAC Name

2-(2-phenylmethoxyethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C16H15NOS2/c1-2-6-13(7-3-1)12-18-10-11-19-16-17-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2

InChI Key

AUNBRXDIQGHSMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.